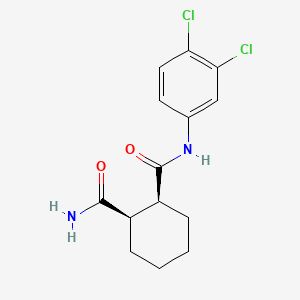

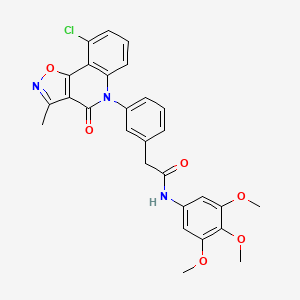

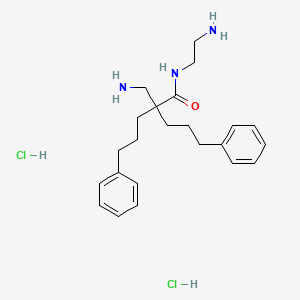

Benzeneacetamide, 3-(9-chloro-3-methyl-4-oxoisoxazolo(4,5-C)quinolin-5(4H)-yl)-N-(3,4,5-trimethoxyphenyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LY-402913 is a novel class of selective multidrug resistance protein (MRP1) inhibitor. reverses drug resistance to MRP1 substrates, such as doxorubicin, in HeLa-T5 cells (EC(50)=0.90 microM), while showing no inherent cytotoxicity. LY 402913 also shows selectivity ( approximately 22-fold) against the related transporter, P-glycoprotein, in HL60/Adr and HL60/Vinc cells. Finally, when dosed in combination with the oncolytic MRP1 substrate vincristine, LY 402913 delays the growth of MRP1-overexpressing tumors in vivo.

Applications De Recherche Scientifique

Heterocyclic Compounds and Their Bioactivities

Benzeneacetamide derivatives are often involved in the formation of heterocyclic compounds like quinoxalines, quinazolines, and quinolines, which have a wide range of applications in medicinal chemistry. Quinoxalines, for example, are investigated for their antitumoral properties and are used as dyes, pharmaceuticals, and antibiotics such as echinomycin and levomycin (Pareek & Kishor, 2015). Quinolines are known for their broad spectrum of bioactivity, serving as core templates in drug design due to their substantial efficacies for future drug development (Ajani, Iyaye, & Ademosun, 2022).

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with a variety of electrophilic reagents showcases the versatile synthetic utilities of these compounds. These synthesized compounds find relevance in various biological applications, highlighting their significance in the field of medicinal chemistry (Ibrahim, 2011).

Role in CNS Drug Synthesis

Benzeneacetamide derivatives are identified as functional chemical groups that may serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity. This is critical as CNS disorders are on the rise, and current drugs often have adverse effects such as addiction, tolerance, and physical dependence. Identifying new functional chemical groups for CNS drugs is, therefore, of paramount importance (Saganuwan, 2017).

Anticorrosive Applications

Beyond medicinal chemistry, quinoline and its derivatives, including those from benzeneacetamide, are widely used as anticorrosive materials. They exhibit effective corrosion inhibition due to their high electron density, forming stable chelating complexes with surface metallic atoms through coordination bonding. This signifies their industrial importance and potential in materials science (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Potential in Drug Design

The therapeutic potential of functionalized quinoline motifs is substantial. Quinoline and benzimidazole analogues are investigated in clinical trials for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The synthesis of biologically active quinolines containing benzimidazole derivatives reflects the immense potential of these compounds in developing therapeutically active agents (Salahuddin et al., 2023).

Propriétés

Numéro CAS |

334970-65-9 |

|---|---|

Formule moléculaire |

C28H24ClN3O6 |

Poids moléculaire |

533.97 |

Nom IUPAC |

2-[3-(9-chloro-3-methyl-4-oxo-[1,2]oxazolo[4,5-c]quinolin-5-yl)phenyl]-N-(3,4,5-trimethoxyphenyl)acetamide |

InChI |

InChI=1S/C28H24ClN3O6/c1-15-24-27(38-31-15)25-19(29)9-6-10-20(25)32(28(24)34)18-8-5-7-16(11-18)12-23(33)30-17-13-21(35-2)26(37-4)22(14-17)36-3/h5-11,13-14H,12H2,1-4H3,(H,30,33) |

Clé InChI |

VHYMJFJCXJXINF-UHFFFAOYSA-N |

SMILES |

CC1=NOC2=C1C(=O)N(C3=C2C(=CC=C3)Cl)C4=CC=CC(=C4)CC(=O)NC5=CC(=C(C(=C5)OC)OC)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

LY-402913; LY 402913; LY402913. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)

![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)

![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)